molecular formula C11H13ClSi B8431514 (2-Chlorophenylethynyl)-trimethylsilane

(2-Chlorophenylethynyl)-trimethylsilane

Cat. No.: B8431514
M. Wt: 208.76 g/mol
InChI Key: CXFAEEQKUQCOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenylethynyl)-trimethylsilane is a useful research compound. Its molecular formula is C11H13ClSi and its molecular weight is 208.76 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClSi

Molecular Weight

208.76 g/mol

IUPAC Name

2-(2-chlorophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C11H13ClSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3

InChI Key

CXFAEEQKUQCOOD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromochlorobenzene (54.1 ml, 0.46 mol) and trimethylsilylacetylene (72 ml, 0.51 mol) were dissolved in triethylamine (250 ml). Triphenylphosphine (0.4 g, 1.5 mmol), copper (I) iodide (0.3 g, 1.6 mmol) and bistriphenyphosphinepalladium (II) dichloride (0.5 g, 0.67 mmol) were added and the mixture was heated under reflux for 18 h. The reaction mixture was cooled to ambient temperature and carefully added to 10% hydrochloric acid (480 ml). The product was extracted into hexane (3×200 ml), the extracts were washed with 10% hydrochloric acid (200 ml) and water (2×200 ml) then dried (MgSO4) and evaporated in vacuo to give (2-chlorophenylethynyl)-trimethylsilane (95.4 g) as an orange oil, which was used without further purification.
Quantity
54.1 mL
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichloride
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Three

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